Cas no 126026-21-9 (4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2R,3R)-)
![4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2R,3R)- structure](https://es.kuujia.com/scimg/cas/126026-21-9x500.png)
126026-21-9 structure
Nombre del producto:4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2R,3R)-
Número CAS:126026-21-9
MF:C25H28O6
Megavatios:424.486227989197
CID:208442
4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2R,3R)- Propiedades químicas y físicas
Nombre e identificación
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- 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2R,3R)-
- 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(
- (2R,3R)-Lespedezaflavanone C
- 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-8-(3-methyl-2-butenyl)-,(2R,3R)- (9CI)
- 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-8-(3-methyl-2-butenyl)-,(2R-trans)-
- Lespedezaflavanone C
- 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-, (2R,3R)-
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- Renchi: 1S/C25H28O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)24-23(30)22(29)21-20(28)12-19(27)17(25(21)31-24)9-6-14(3)4/h5-6,8,10-12,23-24,26-28,30H,7,9H2,1-4H3/t23-,24+/m0/s1
- Clave inchi: WFHBGCVPESHDKZ-BJKOFHAPSA-N
- Sonrisas: [C@H]1(C2=CC=C(O)C(C/C=C(/C)\C)=C2)OC2=C(C/C=C(/C)\C)C(O)=CC(O)=C2C(=O)[C@@H]1O
Atributos calculados
- Calidad precisa: 424.18864
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 31
- Xlogp3: 3.701
Propiedades experimentales
- Denso: 1.279±0.06 g/cm3(Predicted)
- Punto de fusión: 161-163 °C
- Punto de ebullición: 671.4±55.0 °C(Predicted)
- PSA: 107.22
- PKA: 7.53±0.60(Predicted)
4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2R,3R)- Literatura relevante
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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